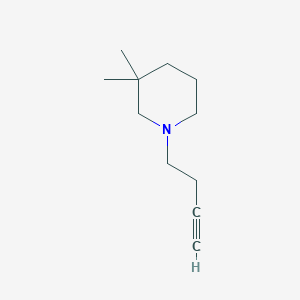

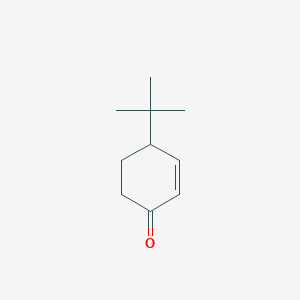

![molecular formula C15H14ClNO2 B2578247 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid CAS No. 881823-93-4](/img/structure/B2578247.png)

2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid is a chemical compound with the CAS Number: 881823-93-4 . It has a molecular weight of 275.73 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14ClNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is room temperature .Aplicaciones Científicas De Investigación

Analytical Methodologies and Stability Studies

Studies on compounds with similar structures to 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid, such as nitisinone, have focused on analytical methodologies for stability and degradation analysis. For instance, Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone under various conditions, identifying major degradation products and shedding light on the compound's properties and potential risks and benefits in medical applications Barchańska et al., 2019.

Synthesis and Characterization

The synthesis and characterization of related compounds, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, have been explored for their potential as alternative drugs due to their anti-inflammatory, analgesic, and antiplatelet activities. Tjahjono et al. (2022) reviewed the discovery and potential benefits of such derivatives, indicating their importance in new drug development Tjahjono et al., 2022.

Antioxidant Capacity

Research on the antioxidant capacity of chemical compounds has included studies on related benzoic acid derivatives. Ilyasov et al. (2020) reviewed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, commonly used to measure antioxidant capacity. This research helps in understanding the specific reactions contributing to the total antioxidant capacity, which could be relevant for compounds with similar structures Ilyasov et al., 2020.

Antituberculosis Activity

The antituberculosis activity of organotin complexes with carboxylic acids, including benzoic acid derivatives, was scrutinized by Iqbal et al. (2015). This review highlights the structural diversity and potential mechanisms of action, offering insights into the biologically active compounds' effects and their applications in addressing tuberculosis Iqbal et al., 2015.

Environmental Behavior and Biodegradation

Studies on the environmental behavior and biodegradation of herbicides and related compounds, such as 2,4-D herbicide, provide insights into the degradation mechanisms and environmental impacts of similar chemical structures. Magnoli et al. (2020) reviewed the role of microorganisms in the degradation of 2,4-D, highlighting the importance of microbial processes in mitigating environmental pollution Magnoli et al., 2020.

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mecanismo De Acción

Target of Action

Many benzoic acid derivatives are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity .

Biochemical Pathways

Benzoic acid derivatives can be involved in various biochemical pathways, depending on their specific targets. They might affect metabolic pathways, signal transduction pathways, or other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a chlorophenyl group might affect the compound’s lipophilicity and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)ethylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCYBGUGQJEWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881823-93-4 |

Source

|

| Record name | 2-{[2-(4-chlorophenyl)ethyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

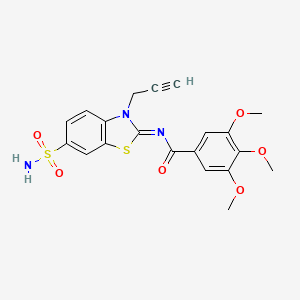

![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)

![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)

![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)

![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)

![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)

![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)